molecular formula C7H11NO2 B1626963 Piperidin-4-ylidene-acetic acid CAS No. 4671-98-1

Piperidin-4-ylidene-acetic acid

Cat. No.: B1626963
CAS No.: 4671-98-1
M. Wt: 141.17 g/mol
InChI Key: JJFAECSHCUBLPC-UHFFFAOYSA-N
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Description

Piperidin-4-ylidene-acetic acid is an organic compound . It is also known as 1-CBZ-PIPERIDIN-4-YLIDENE-ACETIC ACID and 2-(Piperidin-4-ylidene)acetic acid hydrochloride . It is a white to yellow solid and is stored at room temperature .


Synthesis Analysis

This compound is synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis process involves several techniques or approaches .


Molecular Structure Analysis

The molecular formula of this compound is C15H17NO4 or C7H12ClNO2 . The InChI key is NGSLTFIGWWOKHK-UHFFFAOYSA-N or ZXFLMSIMHISJFV-UHFFFAOYSA-M .


Chemical Reactions Analysis

This compound undergoes various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are part of the multicomponent reactions that lead to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It is stored at room temperature . .

Scientific Research Applications

Synthesis and Characterization

  • Piperidin-4-ylidene-acetic acid derivatives have been synthesized and characterized in various studies. For example, a series of Mannich bases containing the piperidine moiety were synthesized for electrochemical studies (Naik et al., 2013).

Radiolabeling and PET Studies

  • Improved synthesis methods have been developed for piperidine-4-ylidene-acetic acid derivatives, facilitating their use in radiolabeling for PET studies of neurotransmission systems (Carpinelli et al., 2006).

Crystal Structure Analysis

  • The crystal structure of compounds containing piperidin-4-ylidene has been investigated, providing insights into their molecular properties (Bhatt & Desiraju, 2006).

Antimicrobial Applications

  • This compound derivatives have shown potential as antimicrobial agents. A study reported the synthesis and microbiological evaluation of these compounds, exhibiting significant activity against various microbial organisms (Thanusu et al., 2010).

Corrosion Inhibition

  • The corrosion inhibition properties of piperidine derivatives on iron were explored, demonstrating their potential application in corrosion prevention (Kaya et al., 2016).

Synthesis for Biological Interventions

  • Several this compound derivatives have been synthesized and evaluated for biological activities, such as antimycobacterial properties (Kumar et al., 2008).

Synthetic Methodologies

  • Studies have detailed the synthesis of orthogonally protected piperidin-4-ylidene derivatives, contributing to the advancement in medicinal chemistry and drug discovery (Košak et al., 2014).

Fluorescent Compound Synthesis

  • This compound has been used in the synthesis of fluorescent compounds, which are valuable in various scientific applications (Sanap & Samant, 2012).

Safety and Hazards

Piperidin-4-ylidene-acetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Piperidin-4-ylidene-acetic acid and its derivatives have significant potential for future research due to their wide range of pharmacological activities . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-piperidin-4-ylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)5-6-1-3-8-4-2-6/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFAECSHCUBLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574375
Record name (Piperidin-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4671-98-1
Record name (Piperidin-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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